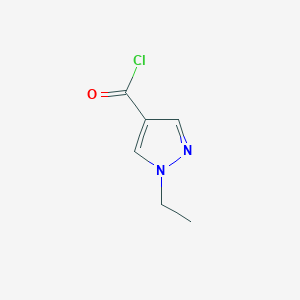

1-ethyl-1H-pyrazole-4-carbonyl chloride

Description

BenchChem offers high-quality 1-ethyl-1H-pyrazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-pyrazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEWJSXRBCNGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-carbonyl chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its strategic importance lies in the versatile reactivity of the acyl chloride functional group, which allows for the facile introduction of the 1-ethyl-1H-pyrazole-4-carboxamide scaffold into a diverse array of molecules. This guide provides a comprehensive analysis of its chemical structure, detailed synthetic protocols, and a discussion of its role in the development of notable therapeutic agents. By synthesizing established methodologies with expert insights, this document serves as a critical resource for scientists engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, consistently appearing in a multitude of approved therapeutic agents and biologically active natural products.[1] Compounds incorporating the pyrazole motif exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and target engagement. 1-Ethyl-1H-pyrazole-4-carbonyl chloride serves as a key intermediate, providing a direct and efficient route to a wide range of pyrazole-4-carboxamide derivatives, which are prominent in the landscape of modern pharmaceuticals and agrochemicals.[4]

Chemical Structure Analysis

The chemical structure of 1-ethyl-1H-pyrazole-4-carbonyl chloride is characterized by a five-membered aromatic pyrazole ring, N-alklyated with an ethyl group at the 1-position, and substituted with a carbonyl chloride group at the 4-position.

Molecular Formula: C₆H₇ClN₂O[5] Molecular Weight: 158.59 g/mol [5] CAS Number: 905307-18-8[5] Appearance: Typically a liquid[5]

The presence of the electron-withdrawing carbonyl chloride group significantly influences the electronic properties of the pyrazole ring, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity is the cornerstone of its utility as a synthetic intermediate.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 1-ethyl-1H-pyrazole-4-carbonyl chloride is essential for reaction monitoring and quality control. While a publicly available, comprehensive dataset is limited, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.

Table 1: Predicted Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbonyl chloride

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Ethyl group: A triplet (CH₃) and a quartet (CH₂) in the upfield region. Pyrazole protons: Two singlets in the aromatic region, with chemical shifts influenced by the electron-withdrawing carbonyl chloride. |

| ¹³C NMR | Carbonyl carbon: A downfield signal characteristic of an acyl chloride. Pyrazole carbons: Signals in the aromatic region, with their chemical shifts reflecting the substitution pattern. Ethyl carbons: Two upfield signals. |

| FT-IR (cm⁻¹) | C=O stretch (acyl chloride): A strong, sharp absorption band in the region of 1750-1815 cm⁻¹. C=N and C=C stretching (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region. C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺): Expected at m/z 158 and 160 in an approximate 3:1 ratio due to the chlorine isotopes. Key fragmentation patterns: Loss of COCl (m/z 28 and 35/37) and subsequent fragmentation of the pyrazole ring. |

Synthesis of 1-Ethyl-1H-pyrazole-4-carbonyl chloride

The synthesis of 1-ethyl-1H-pyrazole-4-carbonyl chloride is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the ethyl group and finally, the conversion of a carboxylic acid to the target acyl chloride.

Synthesis of the Precursor: 1-Ethyl-1H-pyrazole-4-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through a two-step process: the formation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

A common and efficient method for constructing the pyrazole-4-carboxylate core is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] In this case, ethyl 2-formyl-3-oxopropanoate (or a suitable precursor) can be reacted with ethylhydrazine.

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate (Illustrative)

Causality: This protocol is based on established methods for pyrazole synthesis. The cyclization reaction is typically acid-catalyzed, and the subsequent N-alkylation with an ethylating agent provides the desired 1-ethyl isomer.

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in a suitable solvent such as ethanol, add ethylhydrazine (1.0-1.2 eq) at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-Ethyl-1H-pyrazole-4-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically under basic conditions.[6]

Experimental Protocol: Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

Causality: Saponification using a strong base like sodium hydroxide is a standard and reliable method for the hydrolysis of esters. The subsequent acidification protonates the carboxylate salt to yield the carboxylic acid.

-

Reaction Setup: Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The precipitated 1-ethyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Conversion to 1-Ethyl-1H-pyrazole-4-carbonyl chloride

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonyl chloride

Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride.[7] The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (2.0-5.0 eq).

-

Reaction: Add a catalytic amount of DMF (1-2 drops) to the suspension. Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-ethyl-1H-pyrazole-4-carbonyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Caption: Synthetic workflow for 1-ethyl-1H-pyrazole-4-carbonyl chloride.

Applications in Drug Development

The primary utility of 1-ethyl-1H-pyrazole-4-carbonyl chloride is as a reactive intermediate for the synthesis of a wide range of amides. This is particularly relevant in the pharmaceutical industry, where the pyrazole-4-carboxamide moiety is a key feature in several blockbuster drugs.

Relevance to Sildenafil (Viagra®)

Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction, features a pyrazolopyrimidinone core.[8][9] While the commercial synthesis of sildenafil has evolved, early synthetic routes involved the construction of a pyrazole-5-carboxamide intermediate.[5] The general synthetic strategies employed are highly analogous to the reactivity of 1-ethyl-1H-pyrazole-4-carbonyl chloride, highlighting the importance of such pyrazole-based building blocks in accessing complex drug architectures.

Caption: Relevance of 1-ethyl-1H-pyrazole-4-carbonyl chloride to Sildenafil synthesis.

Relevance to Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[10] Its structure features a 1,5-diarylpyrazole. The synthesis of celecoxib and its analogs often involves the cyclization of a 1,3-diketone with a substituted hydrazine.[10][11] While not a direct precursor, the synthetic strategies for creating the core pyrazole ring in celecoxib are conceptually similar to those used to generate the precursors for 1-ethyl-1H-pyrazole-4-carbonyl chloride. This underscores the broad applicability of pyrazole synthesis methodologies in the development of diverse therapeutic agents.

Safety and Handling

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on the reactivity of acyl chlorides, it is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a valuable and versatile intermediate in organic synthesis, particularly for the construction of pyrazole-4-carboxamide derivatives. Its straightforward synthesis from readily available starting materials and its high reactivity make it an attractive building block for medicinal and agrochemical research. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel and improved bioactive molecules. This guide provides a foundational understanding for researchers and scientists working in this exciting and impactful field.

References

- Dunn, P. J. (2005). Synthesis of Sildenafil (Viagra®). In Process Chemistry in the Pharmaceutical Industry (pp. 245-263). CRC Press.

- Dale, D. J., & Dunn, P. J. (2004). The process development of sildenafil citrate (Viagra™). Organic Process Research & Development, 8(6), 947-953.

- Terrett, N. K., Bell, A. S., Brown, D., & Ellis, P. (1996). Sildenafil (Viagra™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & medicinal chemistry letters, 6(15), 1819-1824.

- Pfizer Inc. (1993). Pyrazolopyrimidinones for the treatment of impotence.

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).

- Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (Vol. 4, pp. 1-74). Elsevier.

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Al-Saeed, F. A., El-Brollosy, N. R., & Gad, L. M. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. Journal of Advanced Research, 5(4), 375-388.

-

European Patent Office. (2022). Halogen substituted compound, and preparation method therefor and application thereof. EP 4008715 A1. Retrieved February 13, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved February 13, 2026, from [Link]

-

Scribd. (n.d.). Reaction 1 | PDF | Organic Synthesis | Ethanol. Retrieved February 13, 2026, from [Link]

-

DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011–2014. [Link]

- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-5-carbonyl chloride (C6H7ClN2O). Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 13, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. 1-Ethyl-1H-pyrazole-4-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. sid.ir [sid.ir]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Bot Verification [rasayanjournal.co.in]

The Strategic Role of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered diazole heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets. From blockbuster anti-inflammatory drugs to cutting-edge kinase inhibitors for cancer therapy, the pyrazole core is a testament to nature's efficiency and a cornerstone of modern drug design. This guide focuses on a particularly valuable derivative: 1-ethyl-1H-pyrazole-4-carbonyl chloride. As a reactive building block, it provides a direct and efficient entry point for incorporating the N-ethylpyrazole-4-carboxamide moiety into novel molecular entities, a strategy that has proven highly successful in the development of potent and selective therapeutic agents.

Introduction to 1-Ethyl-1H-pyrazole-4-carbonyl Chloride: A Versatile Building Block

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a reactive acyl chloride derivative of N-ethyl pyrazole carboxylic acid. Its significance lies in its ability to readily undergo nucleophilic acyl substitution reactions, most notably with amines, to form stable and medicinally relevant pyrazole-4-carboxamide linkages. The ethyl group at the N1 position of the pyrazole ring can be crucial for modulating pharmacokinetic properties such as solubility, metabolic stability, and cell permeability, while also influencing the binding orientation of the molecule within a target's active site.

This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this key building block, offering both theoretical insights and practical, field-proven experimental protocols for its use in a research and drug development setting.

Table 1: Physicochemical Properties of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

| Property | Value | Source |

| CAS Number | 905307-18-8 | |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| Appearance | Liquid |

Synthesis and Characterization: A Three-Step Approach

The synthesis of 1-ethyl-1H-pyrazole-4-carbonyl chloride is a sequential process that begins with the construction of the pyrazole ring, followed by hydrolysis of the ester, and finally, conversion to the target acyl chloride. The following protocols are representative, high-yielding procedures based on established methodologies for analogous pyrazole systems.

Overall Synthetic Workflow

Caption: Synthetic pathway to 1-ethyl-1H-pyrazole-4-carbonyl chloride.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

-

Rationale: This step involves a cyclocondensation reaction to form the pyrazole core. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and efficient method for pyrazole synthesis.[1] The choice of ethylhydrazine dictates the N-ethyl substitution.

-

Protocol:

-

To a solution of diethyl 2-(ethoxymethylene)malonate (1 equiv.) in absolute ethanol (5 mL/mmol), add ethylhydrazine oxalate (1 equiv.) and triethylamine (2.2 equiv.).

-

Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate as a pure solid.

-

Step 2: Hydrolysis to 1-Ethyl-1H-pyrazole-4-carboxylic Acid

-

Rationale: Saponification is a robust method for converting an ester to its corresponding carboxylic acid. The use of a strong base like sodium hydroxide in a water/alcohol solvent system ensures complete hydrolysis.[2]

-

Protocol:

-

Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2-3 equiv.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1-ethyl-1H-pyrazole-4-carboxylic acid.

-

Step 3: Formation of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

-

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[3] The reaction proceeds via a chlorosulfite intermediate, which readily eliminates sulfur dioxide and a chloride ion to form the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

-

Protocol:

-

To a suspension of 1-ethyl-1H-pyrazole-4-carboxylic acid (1 equiv.) in an inert solvent such as dichloromethane or toluene, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction should be conducted under a nitrogen or argon atmosphere and protected from moisture.

-

Monitor the reaction for the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 1-ethyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification.

-

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the pyrazole ring protons. - A quartet (δ ~4.2 ppm) and a triplet (δ ~1.4 ppm) corresponding to the N-ethyl group. |

| ¹³C NMR | - Signals for the pyrazole ring carbons, with the carbonyl carbon appearing significantly downfield (δ > 160 ppm). - Signals for the ethyl group carbons. |

| IR (Infrared) | - A strong C=O stretching band for the acyl chloride at a characteristic high frequency (ν ~1750-1800 cm⁻¹). - C-H and C=N stretching bands associated with the pyrazole ring. |

| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight (158.59 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |

Chemical Reactivity and Mechanistic Insights

The primary utility of 1-ethyl-1H-pyrazole-4-carbonyl chloride stems from the high reactivity of the acyl chloride functional group. It is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Amines: The Gateway to Bioactive Carboxamides

The most significant reaction of this building block is its amidation with primary or secondary amines to form pyrazole-4-carboxamides. This reaction is typically rapid and high-yielding, often proceeding at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Architecture & Synthetic Utility of the Ethyl-Pyrazole Carbonyl Chloride Scaffold

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The ethyl-pyrazole carbonyl chloride scaffold represents a critical intersection between high-energy electrophilic reactivity and tunable heterocyclic pharmacophores. Unlike simple benzoyl chlorides, the pyrazole core introduces a distinct electronic bias due to its pi-excessive nature and the presence of adjacent nitrogen atoms (the "azole" effect). This guide dissects the electronic properties of this scaffold, specifically focusing on 1-ethyl-1H-pyrazole-carbonyl chlorides and their regioisomers. We analyze how the ethyl group’s inductive effect (

Electronic Architecture of the Scaffold

To manipulate this scaffold effectively, one must understand the competition between the electron-rich aromatic ring and the electron-deficient carbonyl center.

The Pyrazole Core: A Pi-Excessive System

The pyrazole ring is a 5-membered heteroaromatic system containing 6

-

N1 (Pyrrole-like): The nitrogen bonded to the ethyl group (in 1-ethyl isomers) contributes two electrons to the aromatic sextet. It is non-basic and essentially non-nucleophilic.

-

N2 (Pyridine-like): The second nitrogen possesses a lone pair in an

orbital orthogonal to the

The Ethyl Substituent ( Effect)

The ethyl group functions as a weak electron donor via the inductive effect (

-

Position N1: Alkylation at N1 maximizes the electron density pushed into the ring, slightly deactivating the carbonyl carbon at positions C3 or C5 relative to a naked pyrazole, but stabilizing the resulting amide bond in drug candidates.

-

Steric Shielding: The ethyl group provides moderate steric bulk, which can influence the rotational barrier of adjacent carbonyls, particularly in the 5-position (ortho-like effect).

The Carbonyl Chloride "Warhead"

The

-

C3-Carbonyl: Conjugated with the

bond. Electronically similar to benzoyl chloride but influenced by the adjacent N2 lone pair repulsion. -

C4-Carbonyl: Located at the most electron-rich position of the pyrazole ring (highest HOMO coefficient). Acid chlorides here are less electrophilic than their C3/C5 counterparts due to strong resonance donation from the ring.

-

C5-Carbonyl: Adjacent to the N1-ethyl group.[1][2] This position experiences the most steric hindrance and unique electronic withdrawal from N1.

Quantitative Electronic Comparison (Estimated Trends)

The following table summarizes the predicted electronic behaviors based on Hammett-style substituent effects and general heterocyclic chemistry.

| Property | 1-Ethyl-pyrazole-3-COCl | 1-Ethyl-pyrazole-4-COCl | 1-Ethyl-pyrazole-5-COCl |

| Electrophilicity | High | Moderate (Resonance donation) | High (Inductive withdrawal by N1) |

| Hydrolytic Stability | Moderate | High | Low (Steric acceleration) |

| Steric Hindrance | Low | Low | High (Proximity to N-Ethyl) |

| Dipole Moment | Moderate | Low | High |

Synthetic Reactivity & Protocols

The primary utility of ethyl-pyrazole carbonyl chlorides is as acylating agents. However, their high reactivity requires strict control to prevent self-condensation or hydrolysis.

Synthesis of the Acid Chloride

Causality: We utilize Thionyl Chloride (

Protocol: Conversion of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid to Acid Chloride

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a

drying tube (or -

Charging: Add 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (10.0 mmol, 1.0 eq) to the flask.

-

Solvent/Reagent: Add dry Toluene (30 mL) followed by Thionyl Chloride (15.0 mmol, 1.5 eq). Note: Toluene is chosen for its boiling point (

), allowing thermal drive without degrading the pyrazole. -

Catalysis: Add 1 drop of dry DMF. Mechanism: DMF forms the Vilsmeier-Haack chloroiminium intermediate, accelerating the reaction.

-

Reaction: Heat to reflux (

) for 3 hours. Monitor gas evolution ( -

Workup: Cool to RT. Concentrate under reduced pressure to remove excess

and Toluene. -

Validation: The residue is usually a yellow/orange oil. Immediate use is recommended. Confirm via IR (appearance of

stretch at

Nucleophilic Acyl Substitution (Amidation)

Causality: The reaction with amines is exothermic. A scavenger base is required to neutralize the generated

Protocol: Synthesis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

-

Preparation: Dissolve the crude acid chloride (from above, ~10 mmol) in dry Dichloromethane (DCM, 20 mL) under

. Cool to -

Nucleophile Addition: In a separate vial, mix Benzylamine (10.0 mmol, 1.0 eq) and Triethylamine (12.0 mmol, 1.2 eq) in DCM (10 mL).

-

Addition: Dropwise add the amine/base mixture to the acid chloride solution over 15 minutes. Control: Keep temperature

to minimize side reactions. -

Reaction: Warm to Room Temperature and stir for 2 hours.

-

Quench: Add water (20 mL). Separate phases.

-

Purification: Wash organic layer with 1M

(to remove unreacted amine) and saturated -

Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexanes.

Mechanistic Visualization

The following diagram illustrates the Nucleophilic Acyl Substitution pathway, highlighting the critical tetrahedral intermediate.

Fig 1. The reaction proceeds via an addition-elimination pathway. The electron-withdrawing nature of the carbonyl oxygen drives the initial attack, while the chloride acts as the fugitive leaving group.

Medicinal Chemistry Implications[4][5][6][7]

Bioisosterism

The ethyl-pyrazole amide moiety is often used as a bioisostere for:

-

Benzamides: Improving solubility and reducing

- -

Isoxazoles: Improving metabolic stability (the

bond is generally more stable to reduction than the

Physicochemical Tuning (LogP & pKa)

-

Lipophilicity: The ethyl group adds approximately

to the LogP relative to the unsubstituted ( -

Hydrogen Bonding: The pyrazole N2 nitrogen remains a hydrogen bond acceptor (HBA). However, in 1-ethyl-5-carboxamides, the amide NH can form an intramolecular H-bond with N2 (a 5-membered pseudo-ring), potentially locking the conformation and increasing lipophilicity by hiding polar groups.

Metabolic Stability

The ethyl group is a potential site for metabolic oxidation (CYP450 mediated hydroxylation at the

-

Mitigation: If metabolic liability is high during lead optimization, the ethyl group is often replaced with a Trifluoroethyl (

) or Cyclopropyl group to block metabolism while maintaining steric volume.

References

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023.[3][4]

-

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride Properties. PubChem Compound Summary.

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Letters in Organic Chemistry.

-

Electronic effects in heterocyclic chemistry. NIST Chemistry WebBook.

Sources

Technical Assessment: Stability Profile and Handling Protocols for 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

Topic: Stability of 1-Ethyl-1H-pyrazole-4-carbonyl chloride under Ambient Conditions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Ethyl-1H-pyrazole-4-carbonyl chloride (CAS: 162548-73-4) is a highly reactive electrophilic acylating agent used frequently in the synthesis of pyrazole-containing carboxamides and esters for pharmaceutical applications.

Under ambient conditions (25°C, 1 atm, ~50% relative humidity), this compound exhibits critical instability . It undergoes rapid hydrolytic degradation upon contact with atmospheric moisture, converting to 1-ethyl-1H-pyrazole-4-carboxylic acid and liberating hydrogen chloride (HCl) gas.

Operational Verdict: The compound cannot be stored or handled under open-air ambient conditions. It requires strict exclusion of moisture (anhydrous techniques) and storage under an inert atmosphere (N₂ or Ar) at reduced temperatures (2–8°C).

Chemical Basis of Instability

To understand the handling requirements, one must first understand the molecular mechanism of its degradation.

2.1 The Hydrolysis Mechanism

The instability of 1-ethyl-1H-pyrazole-4-carbonyl chloride is driven by the high electrophilicity of the carbonyl carbon attached to the chlorine leaving group. While the pyrazole ring is electron-rich (heteroaromatic), the inductive withdrawal of the chlorine atom dominates, making the carbonyl carbon susceptible to nucleophilic attack by water molecules present in the air.

Pathway Description:

-

Nucleophilic Attack: Atmospheric water attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

-

Deprotonation: Loss of a proton yields the carboxylic acid and HCl.

Figure 1: The irreversible hydrolysis pathway converting the acid chloride to the carboxylic acid upon exposure to moisture.

2.2 Electronic Considerations

The 1-ethyl substitution on the pyrazole ring exerts a weak electron-donating effect via the nitrogen lone pair. However, unlike electron-rich benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) which might possess marginal stability, the 4-position carbonyl on the pyrazole ring remains sufficiently reactive that no induction period is observed . Degradation begins immediately upon exposure.

Ambient Stability Profile & Data

The following data summarizes the compound's behavior when exposed to standard laboratory air (Ambient: 20–25°C, 40–60% RH).

| Parameter | Observation / Data | Implication |

| Physical State (Pure) | Liquid or Low-Melting Solid | Ease of handling, but high surface area for moisture contact. |

| Appearance (Degraded) | Cloudy liquid / White crust formation | Formation of solid carboxylic acid precipitate. |

| Odor | Pungent, acrid | Release of HCl gas (fuming). |

| Hydrolysis Half-Life ( | < 10 minutes (Open Air) | Zero tolerance for open-vessel weighing. |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Must use anhydrous solvents only. |

Key Degradation Indicators:

-

Fuming: Visible white smoke (HCl mist) when the bottle is opened in humid air.

-

Precipitation: The liquid turns turbid as the insoluble carboxylic acid forms.

-

Pressure Build-up: Storage vessels may pressurize due to HCl generation if moisture ingress occurs.

Self-Validating Handling Protocols

4.1 The "Silver Nitrate" Purity Check (Qualitative)

Before using a stored bottle, perform this rapid test to confirm significant hydrolysis hasn't occurred.

-

Sampling: Under inert gas, withdraw a micro-aliquot (

) of the acid chloride. -

Dissolution: Dissolve in

of dry acetone. -

Test: Add 1 drop of

.-

Immediate Heavy Precipitate (AgCl): Expected (Acid chloride hydrolyzes rapidly during the test).

-

Comparison: Compare with a sample of the carboxylic acid precursor if available.

-

Note: A better quantitative check is 1H-NMR .

-

4.2 The "Derivatization" Purity Check (Quantitative - Recommended)

This is the Gold Standard for validating purity before large-scale use.

Protocol:

-

Quench: Take

of the acid chloride and add it to a vial containing -

Wait: Allow to react for 5 minutes.

-

Analyze: Run TLC or GC-MS.

-

Target: You are looking for the Methyl Ester (Methyl 1-ethyl-1H-pyrazole-4-carboxylate).

-

Impurity: If the starting material was already hydrolyzed, it will remain as the free acid (or salt), which behaves differently on TLC/GC.

-

Acceptance Criteria: >95% conversion to methyl ester implies the acid chloride was intact.

-

4.3 Storage and Transfer Workflow

Do not use syringes with standard steel needles for long-term storage access, as HCl traces can corrode them. Use Teflon-lined cannulas or glass pipettes under positive pressure.

Figure 2: Workflow ensuring the reagent never contacts ambient moisture.

Emergency & Decomposition Management

If the compound has degraded:

-

Identification: The material will likely be a solid sludge (acid) suspended in liquid, or the container will have white crusts around the cap.

-

Mitigation:

-

Do not heat to "melt" the solid; this is likely the high-melting carboxylic acid degradation product (

for many pyrazole acids). -

Regeneration: It is often more cost-effective to discard degraded aliquots. However, if bulk material degrades, it can be converted back to the acid chloride by refluxing the crude mixture in thionyl chloride (

) (acting as both solvent and reagent) followed by vacuum distillation.

-

References

-

Santa Cruz Biotechnology. 1-Ethyl-1H-pyrazole-4-carbonyl chloride Safety Data Sheet (SDS). Available at:

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate (Precursor/Derivative Data). National Library of Medicine. Available at:

-

Fluorochem. 1-Methyl-1H-pyrazole-4-carbonyl chloride (Analogous Property Data). Available at:

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).

Methodological & Application

reaction conditions for coupling 1-ethyl-1H-pyrazole-4-carbonyl chloride with amines

Executive Summary & Strategic Importance

The 1-ethyl-1H-pyrazole-4-carboxamide motif is a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK1/Cdc2 inhibitors), anti-inflammatory agents, and carbonic anhydrase inhibitors. The coupling of 1-ethyl-1H-pyrazole-4-carbonyl chloride with various amines is the most direct synthetic route to this scaffold.

While conceptually simple, this reaction often suffers from hydrolysis of the acid chloride, regioselectivity issues with polyamines, or difficult purification profiles.[1] This guide provides high-fidelity protocols designed to maximize yield and purity while minimizing side reactions.

Chemical Mechanism & Critical Parameters[1][2]

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

-

Nucleophilic Attack: The amine lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1]

-

Elimination: The chloride ion is expelled, reforming the carbonyl bond.[1]

-

Deprotonation: The base scavenges the liberated HCl, preventing the protonation of the remaining amine (which would render it non-nucleophilic).[1]

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 equiv Acid Chloride : 1.1 equiv Amine | Slight excess of amine ensures complete consumption of the moisture-sensitive acid chloride. |

| Base Selection | DIPEA (Hünig's Base) or TEA | Non-nucleophilic bases prevent competition.[1] Pyridine is reserved for unreactive anilines.[1] |

| Solvent | DCM (Anhydrous) | High solubility for reactants; easy removal.[1] THF is used if the amine is polar/insoluble in DCM.[1] |

| Temperature | Initial cooling controls the exotherm and minimizes hydrolysis; warming drives conversion.[1] | |

| Atmosphere | Nitrogen / Argon | Essential.[1] The acid chloride hydrolyzes rapidly in humid air to the unreactive carboxylic acid.[1] |

Experimental Protocols

Method A: Standard Homogeneous Coupling (Aliphatic Amines)

Best for: Primary and secondary aliphatic amines with good solubility in organic solvents.[1]

Reagents:

-

1-Ethyl-1H-pyrazole-4-carbonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)[1]

-

Dichloromethane (DCM), Anhydrous (

)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Solubilization: Charge the flask with the Amine and DIPEA in anhydrous DCM.

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes. -

Addition: Dissolve 1-Ethyl-1H-pyrazole-4-carbonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Note: If the acid chloride is liquid, it can be added neat via syringe.[1]

-

-

Reaction: Remove the ice bath after addition is complete. Stir at Room Temperature (RT) for 2–4 hours.

-

QC Check: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the amine and the formation of the product peak (

).[1] -

Workup:

Method B: Pyridine-Promoted Coupling (Unreactive Anilines)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

-

1-Ethyl-1H-pyrazole-4-carbonyl chloride (1.2 equiv)

-

Aniline derivative (1.0 equiv)[1]

-

Pyridine (Solvent & Base) OR DCM + Pyridine (2.0 equiv) + DMAP (0.1 equiv)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Aniline in dry Pyridine (

).-

Alternative: Use DCM as solvent and add 3.0 equiv Pyridine and 10 mol% DMAP.[1]

-

-

Addition: Cool to

. Add the Acid Chloride portion-wise.[1] -

Heating: If the aniline is highly electron-deficient (e.g., nitro-aniline), heat the mixture to

for 4–12 hours. -

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation:

Visualization & Workflows

Reaction Logic & Process Flow

The following diagram illustrates the decision-making process and physical workflow for the synthesis.

Figure 1: Strategic workflow for coupling 1-ethyl-1H-pyrazole-4-carbonyl chloride, selecting conditions based on amine nucleophilicity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is white/yellow solid, not gum. Re-distill or generate fresh using |

| Incomplete Reaction | Low Nucleophilicity | Add DMAP (10 mol%) as a nucleophilic catalyst.[1] Heat to reflux if using Method B. |

| Impurity: Carboxylic Acid | Moisture ingress | Use anhydrous solvents.[1] Ensure |

| Impurity: Bis-acylation | Excess Acid Chloride | Strict stoichiometry (1:1). Add Acid Chloride slowly to the amine (inverse addition).[1] |

Safety & Handling

-

Corrosivity: 1-Ethyl-1H-pyrazole-4-carbonyl chloride is corrosive and a lachrymator. Handle ONLY in a fume hood.

-

Water Reactivity: Reacts violently with water to release HCl gas.[1] Quench excess reagent carefully with aqueous bicarbonate.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

References

-

Synthesis of Pyrazole Carboxamides (General Protocol)

-

Amide Coupling Methodology (Schotten-Baumann)

-

Kinase Inhibitor Application (CDK1/Cdc2)

-

Chemical Safety Data

Sources

Application Notes & Protocols: Esterification of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

Introduction: The Significance of Pyrazole-4-Carboxylate Esters

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[2][3] Specifically, esters of 1-substituted pyrazole-4-carboxylic acids are crucial intermediates and final products in the development of novel therapeutic agents and specialized chemicals.

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a highly reactive derivative of pyrazole-4-carboxylic acid, designed for efficient coupling with nucleophiles. Its primary application lies in the synthesis of corresponding amides and, critically for this note, esters. The conversion of this acyl chloride to its ester derivatives provides a robust route to modify compound lipophilicity, metabolic stability, and target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of esterification reactions involving 1-ethyl-1H-pyrazole-4-carbonyl chloride. It combines detailed, field-tested protocols with the underlying chemical rationale to ensure reproducible and high-yielding synthetic outcomes.

Reaction Principle: Nucleophilic Acyl Substitution

The esterification of an acyl chloride with an alcohol is a classic example of nucleophilic acyl substitution. The reaction is highly favorable due to the exceptional electrophilicity of the carbonyl carbon in the acyl chloride and the excellent leaving group ability of the chloride ion.

The mechanism proceeds in two principal stages:

-

Nucleophilic Addition: A lone pair of electrons from the alcohol's hydroxyl oxygen attacks the electrophilic carbonyl carbon of the 1-ethyl-1H-pyrazole-4-carbonyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[4][5]

-

Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion is expelled as a leaving group. A proton is then lost from the oxonium ion, typically removed by a weak base, to yield the final ester product and a molecule of hydrogen chloride (HCl).[4][5]

The reaction is vigorous and often exothermic.[6] The generation of HCl as a byproduct necessitates careful consideration of the reaction conditions, as its presence can lead to unwanted side reactions or degradation of acid-sensitive substrates. Therefore, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is commonly added to act as an HCl scavenger, neutralizing the acid as it forms and driving the reaction to completion.

Caption: Nucleophilic addition-elimination mechanism.

Safety & Handling

1-Ethyl-1H-pyrazole-4-carbonyl chloride and related acyl chlorides are corrosive, moisture-sensitive, and respiratory irritants. The reaction byproduct, HCl, is also corrosive and toxic.[7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Moisture Sensitivity: The acyl chloride readily hydrolyzes with water to form the corresponding carboxylic acid. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

-

Emergency: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention if symptoms persist.

Detailed Experimental Protocols

This section provides two primary protocols for the esterification of 1-ethyl-1H-pyrazole-4-carbonyl chloride: a standard base-mediated method and an alternative uncatalyzed approach for specific substrates.

Protocol 1: Standard Base-Mediated Esterification

This is the most common and reliable method. The use of a base ensures the neutralization of the HCl byproduct, preventing potential side reactions and driving the equilibrium towards the product.

Materials & Reagents

| Reagent/Material | Grade | Supplier Example |

| 1-Ethyl-1H-pyrazole-4-carbonyl chloride | ≥95% | Sigma-Aldrich |

| Alcohol (e.g., Ethanol, Isopropanol, etc.) | Anhydrous (≥99.5%) | Fisher Scientific |

| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99% | Acros Organics |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | J.T. Baker |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |

| 1 M Hydrochloric Acid (HCl) | Reagent Grade | EMD Millipore |

| Brine (Saturated aqueous NaCl) | Reagent Grade | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | - |

| Silica Gel | 60 Å, 230-400 mesh | - |

| Ethyl Acetate & Hexanes | HPLC Grade | - |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the desired alcohol (1.0 eq.) and anhydrous DCM (or THF) to make a ~0.2 M solution.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes.

-

Addition of Base: Add triethylamine or pyridine (1.2 eq.) via syringe.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Causality Note: This step is crucial to moderate the initial exothermic reaction upon addition of the highly reactive acyl chloride, preventing potential side reactions.

-

Acyl Chloride Addition: Dissolve 1-ethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 5-10 minutes using a syringe.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (alcohol) is consumed.

-

Work-up & Extraction:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and neutralize acid traces), and finally with brine.[9][10] Trustworthiness Note: This washing sequence is a self-validating system to ensure the removal of both basic and acidic impurities, which is critical for clean product isolation.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[11]

-

-

Characterization: Confirm the structure and purity of the final ester product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Uncatalyzed Esterification

For highly reactive primary or secondary alcohols, the reaction can sometimes proceed efficiently without a base. However, this method is less common as the generated HCl can be detrimental.

Methodology

-

Follow steps 1, 2, 4, and 5 from Protocol 1, but omit the addition of the base (triethylamine or pyridine).

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC. A gentle nitrogen stream can be used to help remove the evolving HCl gas.

-

For the work-up (Step 7), the initial 1 M HCl wash is unnecessary. Proceed directly to washing with saturated aqueous NaHCO₃ to neutralize the HCl generated during the reaction, followed by a brine wash.

-

Proceed with purification and characterization as described in Protocol 1.

Comparative Summary of Protocols

| Parameter | Protocol 1: Base-Mediated | Protocol 2: Uncatalyzed | Rationale for Choice |

| Base | Required (e.g., TEA, Pyridine) | Omitted | The base scavenges HCl, preventing side reactions and driving the reaction to completion. Essential for most substrates. |

| Substrate Scope | Broad; suitable for primary, secondary, and some tertiary alcohols. | Limited; best for highly reactive, acid-stable primary alcohols. | Protocol 1 is more general and robust. |

| Work-up | Involves both acidic and basic washes. | Involves a basic wash to neutralize generated HCl. | The work-up for Protocol 1 is more rigorous to remove the added base. |

| Yield | Generally high to excellent. | Variable; can be lower due to potential side reactions. | For optimal yield and purity, Protocol 1 is recommended. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive acyl chloride (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use fresh or newly purchased acyl chloride.2. Ensure all solvents and reagents are anhydrous and glassware is oven-dried.3. Allow the reaction to run longer, monitoring by TLC. |

| Starting Alcohol Remains | 1. Insufficient acyl chloride.2. Sterically hindered alcohol. | 1. Use a slight excess of acyl chloride (1.1-1.2 eq.).2. For hindered alcohols, increase reaction time, gently heat, or consider using a more potent acylation catalyst like DMAP (catalytic amount). |

| Formation of Carboxylic Acid | Hydrolysis of the acyl chloride by trace amounts of water. | Rigorously exclude moisture by using an inert atmosphere and anhydrous solvents. The NaHCO₃ wash during work-up will remove this acidic byproduct. |

| Difficult Purification | Close polarity of product and impurities. | 1. Optimize the solvent system for column chromatography (try different solvent mixtures).2. Consider recrystallization from various solvent pairs.3. Deactivate silica gel with triethylamine for basic pyrazole compounds.[11] |

References

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

-

MDPI. (2021, June). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.).

-

LOCKSS. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

Sources

- 1. sid.ir [sid.ir]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aaronchem.com [aaronchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Handling & Stability of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

Case ID: PYR-COCl-HYD-001 Status: Open Priority: High (Moisture Sensitive) Assigned Specialist: Senior Application Scientist

Introduction: The Nature of the Challenge

You are encountering stability issues with 1-ethyl-1H-pyrazole-4-carbonyl chloride . This reagent is a critical electrophile used to introduce the pyrazole scaffold—a pharmacophore ubiquitous in kinase inhibitors and anti-inflammatory drugs—into larger molecular architectures.

The Core Problem: Like all acyl chlorides, this molecule is thermodynamically unstable in the presence of water. The chlorine atom is an excellent leaving group, rendering the carbonyl carbon highly electrophilic ($ \delta+ $). Water, acting as a nucleophile, attacks this carbon to form a tetrahedral intermediate, which collapses to release HCl and revert the molecule to its parent carboxylic acid (1-ethyl-1H-pyrazole-4-carboxylic acid ).

This guide provides a self-validating workflow to prevent, detect, and correct hydrolysis in your reaction mixtures.

Module 1: Diagnostic & Detection (Is it broken?)

Before optimizing conditions, you must confirm if hydrolysis is the root cause of your low yields. Direct analysis of the acid chloride is difficult due to its reactivity.

The "Methanol Quench" Protocol (Standard Operating Procedure)

Do not inject the raw reaction mixture into an LCMS containing aqueous mobile phases; the acid chloride will hydrolyze on the column, giving a false positive for the acid.

Step-by-Step Validation:

-

Sampling: Take a 50 µL aliquot of your reaction mixture (or stock solution).

-

Quench: Immediately dispense it into a vial containing 500 µL of anhydrous Methanol (MeOH) .

-

Incubate: Shake for 1 minute.

-

Analyze: Run LCMS or NMR on this quenched sample.

Interpreting Results:

| Observation (LCMS/NMR) | Diagnosis | Status |

| Methyl Ester Peak (M+OMe) | The reagent was active before the quench. | PASS (Reagent is good) |

| Carboxylic Acid Peak (M+OH) | The reagent had already hydrolyzed before methanol was added. | FAIL (Reagent is dead) |

| Split Peaks (Mix of Ester/Acid) | Partial hydrolysis has occurred. | WARNING (Check solvents) |

Technical Insight: The reaction with methanol (alcoholysis) is kinetically faster than hydrolysis in this context. If the acid chloride is intact, it will convert almost quantitatively to the methyl ester. If it is already the acid, it will remain the acid (esterification of the acid requires acid catalysis and heat, which won't happen in 1 minute at RT).

Module 2: Prevention & Handling (How to fix it)

Hydrolysis is often a competition between your amine (nucleophile) and adventitious water. You must rig the game in favor of the amine.

Solvent Hygiene (The Karl Fischer Standard)

"Dry" solvents from a bottle are rarely dry enough for sensitive kinetics.

-

Requirement: Water content must be < 50 ppm (ideally < 10 ppm).[1]

-

Verification: Use a Karl Fischer (KF) coulometer before starting.

-

Preferred Solvents:

-

Dichloromethane (DCM): Distill over Calcium Hydride (

). -

THF: Store over activated 3Å or 4Å Molecular Sieves.

-

DMF/DMAc: Highly hygroscopic. Must be fresh; do not use old bottles even if "anhydrous."

-

The Base Trap (HCl Scavenging)

Hydrolysis generates HCl.[2] If not neutralized, HCl can protonate your amine nucleophile, rendering it unreactive (

-

Recommendation: Use DIPEA (Hünig's Base) or Triethylamine .

-

Stoichiometry: Minimum 2.5 equivalents (1 eq for the reaction, 1 eq for the HCl, 0.5 eq buffer).

-

Order of Addition: Add the base to the amine before adding the acid chloride.

In-Situ Generation (The "Zero-Storage" Solution)

The most robust way to prevent hydrolysis is to never store the isolated acid chloride. Generate it fresh from the stable carboxylic acid.

Protocol: Thionyl Chloride Activation

-

Charge: 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry DCM.

-

Activate: Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF (forms the Vilsmeier-Haack intermediate, accelerating the reaction). -

Reflux: Heat to reflux for 1-2 hours.

-

Purge: Evaporate solvent and excess

(use a rotary evaporator with a base trap). Critical: Residual -

Re-dissolve: Dissolve the crude residue in dry DCM and use immediately.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the diagnostic checkpoint.

Caption: Figure 1. Kinetic competition between hydrolysis (Red), desired acylation (Green), and the diagnostic methanol quench pathway (Yellow).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the acid chloride in the freezer? A: Only if strictly anhydrous. We recommend storing it in a desiccator inside a freezer (-20°C). Even at low temperatures, trapped moisture in the headspace of the vial will cause surface hydrolysis, forming a "crust" of acid that contaminates the bulk.

Q: My reaction turned into a solid white mass. What happened? A: This is likely the amine hydrochloride salt (your base reacting with the HCl byproduct) or the hydrolyzed carboxylic acid precipitating out of a non-polar solvent like DCM.

-

Fix: Filter the solid. If it's water-soluble, it's likely the salt. If it's organic-soluble (in high pH), it might be your product or byproduct.

Q: Why do I see a mass of [M+14] in my LCMS? A: If you used Methanol as your LCMS solvent, you are seeing the Methyl Ester formed on the column. This confirms your acid chloride was actually stable and reactive before injection. This is a common "false alarm."

Q: Can I use Schotten-Baumann conditions (Biphasic Water/DCM)? A: Yes, but only with highly reactive amines. In Schotten-Baumann, you rely on the amine reacting faster than the water in the aqueous phase. For 1-ethyl-1H-pyrazole-4-carbonyl chloride, which is moderately reactive, a strictly anhydrous single-phase system (DCM/DIPEA) is safer.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Sigma-Aldrich. (2024).[3] Technical Bulletin: Handling Moisture Sensitive Reagents. Merck KGaA.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. (Precursor data).

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For base selection logic).

Sources

Technical Support Center: Purification Strategies for 1-Ethyl-1H-pyrazole-4-carbonyl chloride

Ticket ID: #PYR-CL-404 Subject: Removal of unreacted 1-ethyl-1H-pyrazole-4-carbonyl chloride from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are dealing with 1-ethyl-1H-pyrazole-4-carbonyl chloride , a highly reactive electrophile. In most amide or ester syntheses, this reagent is used in excess to drive the reaction to completion. However, its removal is critical because it will slowly hydrolyze over time, releasing HCl and degrading your final product.

This guide details two field-proven protocols to sequester and remove this impurity based on the physicochemical properties of the pyrazole core.

| Method | Best For | Principle |

| A. Aqueous Phase Switching | Standard, robust products (Amides/Esters). | Hydrolysis to acid |

| B. Solid-Phase Scavenging | Water-sensitive products, parallel synthesis, or preventing emulsions. | Covalent capture using polymer-supported amines. |

Module A: The Aqueous Phase Switch (Standard Protocol)

The Science

This method relies on changing the solubility profile of the impurity.

-

Hydrolysis: The acid chloride reacts with water to form 1-ethyl-1H-pyrazole-4-carboxylic acid .

-

Ionization: At pH > 8, the carboxylic acid is deprotonated to its carboxylate anion form.

-

Partitioning: The anionic salt is highly water-soluble and partitions into the aqueous layer, while your neutral product (amide/ester) remains in the organic layer.

Step-by-Step Protocol

Prerequisites:

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Reagents: Saturated Sodium Bicarbonate (

) or 1M NaOH (if product is base-stable).

-

Quench: Cool the reaction mixture to 0°C. Slowly add Saturated Aqueous

(approx. 3 mL per mmol of acid chloride). -

Hydrolysis Interval: Stir vigorously at room temperature for 15–30 minutes .

-

Why? Pyrazole carbonyl chlorides can be sterically stable. You must ensure the chloride is fully hydrolyzed to the acid before separation.

-

-

pH Check (Critical): Test the aqueous layer pH. It must be pH > 8 .

-

Troubleshooting: If pH < 8, the carboxylic acid is not fully deprotonated and may remain in the organic layer. Add more base.

-

-

Separation: Transfer to a separatory funnel. Collect the organic layer.

-

Wash: Wash the organic layer once more with basic brine (

Brine/ -

Dry & Concentrate: Dry over

, filter, and concentrate.

Workflow Visualization

Figure 1: The logic flow for converting the lipophilic acid chloride into a hydrophilic salt.

Module B: Solid-Phase Scavenging (Resin Capture)

The Science

If your product is sensitive to water or base, or if you are conducting parallel synthesis (multiple small reactions), aqueous extraction is tedious. Polymer-supported amines (scavenger resins) act as a "chemical magnet." They react rapidly with the acid chloride to form a covalent amide bond on the bead, which is then removed by simple filtration.

Recommended Reagents

-

Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

-

Loading: Typically 3.0–4.0 mmol/g.

Step-by-Step Protocol

-

Calculate Stoichiometry: Use 2.0 to 3.0 equivalents of resin relative to the excess acid chloride.

-

Example: If you used 0.5 mmol excess acid chloride, use ~1.5 mmol capacity of resin.

-

-

Add Resin: Add the dry resin beads directly to the reaction mixture (DCM, THF, or DMF).

-

Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 1–2 hours .

-

Validation (TLC): Spot the supernatant on a TLC plate. Treat the spot with methanol (to convert any remaining chloride to methyl ester) and check for the disappearance of the impurity.[3]

-

Filtration: Filter the mixture through a fritted funnel or a cotton plug. The impurity is trapped on the solid beads.

-

Rinse: Rinse the beads with solvent to wash off any adsorbed product.

Scavenging Logic

Figure 2: Covalent capture mechanism using amine-functionalized polymers.

Troubleshooting & FAQs

Q1: I followed Method A, but the impurity is still present in the organic layer.

-

Diagnosis: The pH was likely too low during extraction. The pyrazole carboxylic acid (

) needs a basic environment to stay ionized. -

Fix: Re-wash the organic layer with 1M NaOH (if your product has no hydrolyzable esters) or Saturated Sodium Carbonate (

) . Ensure the aqueous pH is > 9.

Q2: The reaction turned into a stubborn emulsion during aqueous workup.

-

Cause: Pyrazoles can act as surfactants, and the generation of

from bicarbonate creates micro-bubbles that stabilize emulsions. -

Fix:

-

Add solid NaCl to saturate the aqueous phase.

-

Filter the biphasic mixture through a pad of Celite to pop the micro-bubbles.

-

Switch to Method B (Resin Scavenging) for future batches to avoid water entirely.

-

Q3: Can I just rotovap the acid chloride away?

-

Analysis: No. 1-ethyl-1H-pyrazole-4-carbonyl chloride has a high boiling point (likely >200°C or is a solid). It is not volatile enough to be removed by standard rotary evaporation or high vacuum without sublimation equipment, which is inefficient for crude purification.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Sigma-Aldrich (Merck). Polymer-Supported Scavengers for Organic Synthesis. Technical Bulletin. (Describes the use of Trisamine resins for acid chloride removal).

-

Kaldor, S. W., & Siegel, M. G. (2002). Combinatorial chemistry using polymer-supported reagents.[4][5] Current Opinion in Chemical Biology, 1(1), 101-106. (Foundational text on using resins to purify crude mixtures).

-

Common Organic Chemistry. Amide Synthesis via Acid Chlorides (Schotten-Baumann Conditions). (Details the standard aqueous workup protocols for acid chlorides).

Sources

Technical Support Center: Solvent Selection for Pyrazole Acid Chloride Reactions

Welcome to our dedicated technical resource for scientists and researchers working with pyrazole acid chlorides. The reactivity of these intermediates makes them powerful tools in organic synthesis, particularly in the development of novel pharmaceuticals. However, this reactivity also presents challenges, with the choice of solvent being a critical parameter that can dictate the success or failure of a reaction. An inappropriate solvent can lead to a host of side reactions, diminishing yields and complicating purification.

This guide provides in-depth, field-proven insights to help you navigate the complexities of solvent selection, troubleshoot common issues, and optimize your reaction conditions for clean, high-yielding transformations.

Troubleshooting Guide: Common Issues in Pyrazole Acid Chloride Reactions

This section addresses specific problems you might encounter during your experiments, with a focus on the role of the solvent.

Q1: I'm observing significant formation of a Vilsmeier-Haack-type byproduct when using DMF as a solvent. Why is this happening and what can I do?

A: This is a classic and well-documented side reaction when using N,N-dimethylformamide (DMF) with acid chlorides.[1][2] The pyrazole acid chloride can react with DMF to form a highly electrophilic Vilsmeier reagent in situ.[3] This reagent can then formylate electron-rich positions on your pyrazole ring or other sensitive functional groups in your molecule, leading to undesired byproducts.[4][5][6]

Root Cause Analysis:

-

Inherent Reactivity: DMF is not always an innocent solvent; it can act as a reagent, particularly in the presence of strong electrophiles like acid chlorides.[7][8] The nitrogen atom of DMF is nucleophilic and attacks the carbonyl carbon of the acid chloride, initiating the formation of the Vilsmeier reagent.

-

Reaction Temperature: Higher reaction temperatures can accelerate the formation of the Vilsmeier reagent and subsequent side reactions.

Solutions & Mitigation Strategies:

-

Switch to an Inert Solvent: The most effective solution is to replace DMF with a less reactive, aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent first choices due to their inertness and ability to dissolve a wide range of organic compounds.[9][10][11] Tetrahydrofuran (THF) can also be a suitable alternative, particularly for ensuring the solubility of all reaction components.[12][13]

-

Lower the Reaction Temperature: If DMF is absolutely necessary for solubility reasons, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly slow down the rate of Vilsmeier reagent formation.

-

Use a Different Amide-based Solvent (with caution): In some rare cases, other amide solvents like N,N-dimethylacetamide (DMAc) might be less prone to this specific side reaction, but they should be used with caution and careful monitoring.

Q2: My acylation reaction with a pyrazole acid chloride is sluggish and gives low yields in a non-polar solvent like toluene or hexanes. What's the problem?

A: Low yields in non-polar solvents often point to solubility issues or insufficient stabilization of charged intermediates.

Root Cause Analysis:

-

Poor Solubility: Pyrazole acid chlorides and their corresponding starting materials (e.g., pyrazole carboxylic acids) or the nucleophile can have limited solubility in non-polar solvents. A heterogeneous reaction mixture will have slow reaction kinetics.

-

Polar Intermediates: Acylation reactions often proceed through charged, polar transition states or intermediates. Non-polar solvents are poor at stabilizing these species, which can increase the activation energy of the reaction and slow it down.

Solutions & Mitigation Strategies:

-

Increase Solvent Polarity: Switch to a more polar, aprotic solvent. Dichloromethane (DCM) is a good starting point as it is relatively polar and an excellent solvent for a wide range of organic molecules.[14][15] Acetonitrile (ACN) is another good option, as it is a polar aprotic solvent that is generally inert in these reactions.[16][17]

-

Use a Solvent Mixture: A mixture of a non-polar solvent with a more polar co-solvent can sometimes improve solubility and reaction rates without having to switch entirely to a polar solvent system.

-